molecular formula C21H12ClNO3 B2948664 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide CAS No. 5924-55-0

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

Cat. No. B2948664
CAS RN: 5924-55-0
M. Wt: 361.78
InChI Key: OXTNQKFXUFNLGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is a chemical compound that has been the subject of various studies . It is known to interact with α-, β- and ω-amino acids to synthesize new amino-acid derivatives of 9,10-anthraquinone .


Synthesis Analysis

The synthesis of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide involves the interaction with α-, β- and ω-amino acids . This process was used to create new amino-acid derivatives of 9,10-anthraquinone .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide is complex, involving a 9,10-anthraquinone nucleus synthetically modified with the chloroacetamide fragment .


Chemical Reactions Analysis

The chemical reactions involving 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide are primarily its interactions with α-, β- and ω-amino acids . These interactions result in the synthesis of new amino-acid derivatives of 9,10-anthraquinone .

Future Directions

The future directions for research on 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide include further study of its antitumor and antioxidant actions . The prediction identified the need for further study of these actions of the newly synthesized amino acid derivatives .

Mechanism of Action

Target of Action

It’s known that the compound has demonstrated antibacterial activity againstMycobacterium luteum and antifungal activity against Aspergillus niger and Candida tenuis . This suggests that the compound may target essential proteins or enzymes in these microorganisms.

Mode of Action

It’s suggested that the compound may act as an antagonist of membrane integrity and as a histidine kinase inhibitor . This means it could disrupt the cell membrane of the targeted microorganisms or inhibit the function of histidine kinases, which are critical for many cellular processes.

Result of Action

The compound has demonstrated antimicrobial activity, suggesting that it can inhibit the growth of or kill certain bacteria and fungi . This could result in the disruption of microbial colonies and potentially halt the progression of infections caused by these microorganisms.

properties

IUPAC Name

2-chloro-N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12ClNO3/c22-16-10-4-3-8-14(16)21(26)23-17-11-5-9-15-18(17)20(25)13-7-2-1-6-12(13)19(15)24/h1-11H,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXTNQKFXUFNLGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)benzamide

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